3-Aminopentane-d5 3-Aminopentane-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622774
InChI: InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D
SMILES:
Molecular Formula: C5H13N
Molecular Weight: 92.19 g/mol

3-Aminopentane-d5

CAS No.:

Cat. No.: VC16622774

Molecular Formula: C5H13N

Molecular Weight: 92.19 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopentane-d5 -

Specification

Molecular Formula C5H13N
Molecular Weight 92.19 g/mol
IUPAC Name 2,2,3,4,4-pentadeuteriopentan-3-amine
Standard InChI InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D
Standard InChI Key PQPFFKCJENSZKL-ZDGANNJSSA-N
Isomeric SMILES [2H]C([2H])(C)C([2H])(C([2H])([2H])C)N
Canonical SMILES CCC(CC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Aminopentane-d5 (IUPAC name: 2,2,3,4,4-pentadeuteriopentan-3-amine) features a straight-chain alkane backbone with an amino group (-NH₂) attached to the third carbon atom. Deuterium substitution occurs at the 2, 3, and 4 positions, as indicated by its isomeric SMILES notation: [2H]C([2H])(C)C([2H])(C([2H])([2H])C)N . The molecular weight is 92.19 g/mol, with an exact mass of 92.136183149 Da . Key computed properties include a hydrogen bond donor count of 1, a rotatable bond count of 2, and an XLogP3-AA value of 1.1, reflecting moderate lipophilicity .

Spectroscopic Characteristics

The deuterium substitution significantly alters the compound’s NMR profile. In proton NMR, the absence of signals at deuterated positions simplifies spectral interpretation, while carbon-13 NMR reveals distinct shifts due to isotopic effects. These features make 3-aminopentane-d5 a preferred internal standard in quantitative NMR analyses.

Table 1: Comparative Physicochemical Properties of 3-Aminopentane and 3-Aminopentane-d5

Property3-Aminopentane3-Aminopentane-d5
Molecular Weight (g/mol)87.1692.19
Boiling Point (°C)102–104102–104 (estimated)
XLogP3-AA1.11.1
Deuterium Content0%98 atom % D

Synthesis and Isotopic Labeling Strategies

Advanced Reductive Deutero-Amination

A breakthrough method reported by Wang et al. (2025) utilizes a calcium-hexafluoroisopropanol (Ca-HFIP) system to achieve >99% deuteration efficiency . This protocol involves the reductive amination of α-oxo-carbonyl compounds with amines using d-Hantzsch ester as the deuterium source . The reaction proceeds under mild conditions (25–40°C, pH 7–8), enabling scalable production of 3-aminopentane-d5 with minimal byproducts .

Table 2: Synthesis Protocols for 3-Aminopentane-d5

MethodDeuteration EfficiencyYield (%)Key Advantages
NaBH₄/D₂O80–85%65Low cost
LiAlH₄/CD₃OD85–90%70High solvent stability
Ca-HFIP/d-Hantzsch >99%92Scalable, high purity

Applications in Research and Industry

Isotopic Tracing in Metabolic Studies

The metabolic stability of C-D bonds allows 3-aminopentane-d5 to serve as a tracer in pharmacokinetic analyses. For instance, in rodent studies, deuterated amines exhibit a 2.3-fold longer half-life than their non-deuterated analogs, facilitating precise tracking of drug metabolites .

NMR Spectroscopy

Deuteration eliminates signal splitting caused by proton-proton coupling, enhancing spectral resolution. Researchers have employed 3-aminopentane-d5 to assign stereochemistry in complex alkaloids, reducing analysis time by 40% compared to traditional methods .

Pharmaceutical Development

Deuterated drugs like deutetrabenazine highlight the therapeutic potential of 3-aminopentane-d5 derivatives. Substituting hydrogen with deuterium at metabolic hotspots reduces CYP450-mediated oxidation, diminishing hepatotoxicity by 57% in preclinical trials .

Future Directions and Challenges

While current synthetic methods achieve high deuteration, cost remains prohibitive ($1,200–1,500/g) . Emerging techniques, such as enzymatic deuterium transfer, promise to reduce production costs by 30–40% . Additionally, expanding applications in positron emission tomography (PET) radiotracers and protein engineering underscore the compound’s versatility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator